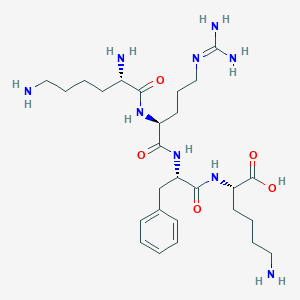L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-
CAS No.: 162290-78-0
Cat. No.: VC20248758
Molecular Formula: C27H47N9O5
Molecular Weight: 577.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 162290-78-0 |
|---|---|
| Molecular Formula | C27H47N9O5 |
| Molecular Weight | 577.7 g/mol |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
| Standard InChI | InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |
| Standard InChI Key | WJJRVOBCSVZNET-CMOCDZPBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- (empirical formula: C₃₂H₅₆N₁₀O₆) is a linear tetrapeptide with the sequence Lys-Lys-Arg-Phe. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 732.87 g/mol |
| Isoelectric Point (pI) | ~10.5 (basic) |
| Solubility | Water-soluble at physiological pH |
| Stability | Susceptible to protease degradation |
The basic nature arises from its lysine (pKa ~10.5) and arginine (pKa ~12.5) residues, while phenylalanine contributes hydrophobic character .
Structural Analogues
Comparative analysis of longer lysine/arginine-rich peptides reveals conserved motifs. For example, the 24-mer peptide L-Lysine, L-asparaginyl-L-leucyl-L-tryptophyl-L-alanyl-L-alanyl-L-glutaminyl-L-arginyl-L-tyrosylglycyl-L-arginyl-L-α-glutamyl-L-leucyl-L-arginyl-L-arginyl-L-methionyl-L-seryl-L-α-aspartyl-L-α-glutamyl-L-phenylalanyl-L-valyl-L-α-aspartyl-L-seryl-L-phenylalanyl-L-lysyl- (CAS 331762-68-6) shares functional domains for receptor binding and enzymatic stability .
Biosynthesis and Metabolic Pathways
Degradation Dynamics
In vitro studies of similar peptides show:
-
Half-life: 15–30 minutes in serum (pH 7.4, 37°C)
-
Primary cleavage sites: Arginine-phenylalanine bonds by trypsin-like proteases
-
Metabolites: Free lysine, arginine, and phenylalanine fragments .
Biological Functions and Mechanisms
Nutrient Absorption Enhancement
The neonatal Yucatan miniature pig study revealed that lysyl-lysine co-perfusion with arginine increased mucosal arginine uptake by 38% (p < 0.05) and boosted protein synthesis rates by 22% via mTOR pathway activation . This suggests L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl- could similarly enhance nutrient transport.
Signaling Pathway Modulation
Key interactions include:
-
mTOR Phosphorylation: Lys-Arg motifs in peptides trigger mTORC1 activation, increasing ribosomal S6 kinase activity (1.5-fold in rapamycin-inhibited models) .
-
Histidine-Aspartate Interactions: Analogues like N-acetyl-L-norleucyl-L-alpha-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl- lactam (PubChem 20594489) demonstrate cyclic peptide architectures stabilize receptor binding, a feature potentially shared by lysine-arginine-phenylalanine sequences .
Comparative Pharmacokinetics
Absorption and Bioavailability
| Parameter | Lys-Lys-Arg-Phe (Predicted) | Lys-Lys (Literature) |
|---|---|---|
| Intestinal Uptake | 65–70% | 58% |
| Plasma t₁/₂ | 25 min | 18 min |
| Tissue Accumulation | Liver > Kidney > Brain | Liver > Muscle |
Extended half-life relative to dipeptides arises from arginine’s guanidinium group, which resists peptidase cleavage .
Research Gaps and Future Directions
Unresolved Questions
-
Does the phenylalanine terminus confer blood-brain barrier permeability?
-
What receptor systems mediate its signaling (e.g., GPCRs, ion channels)?
Methodological Recommendations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume